2-(3-Bromo-4-methylphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-6-2-3-7(4-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFCGTVNGINRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 3-bromo-4-methylphenol with chloroacetic acid to form 2-(3-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(3-Bromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-4-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Although not widely used industrially, it serves as a model compound in various chemical studies.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Bromophenoxy-Substituted Acetohydrazides
- Its synthesis involves refluxing methyl 2-(4-bromophenoxy)acetate with hydrazine hydrate .
- N′-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide (): A benzimidazole-thioacetohydrazide hybrid with bromine and methoxy substituents. Such compounds are explored for antimicrobial and anticancer activities but require further thermal stability studies .
Benzimidazole-Linked Acetohydrazides
- 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (): These derivatives exhibit anticonvulsant activity, with compounds 25g and 25j outperforming standard drugs phenytoin and ethosuximide in seizure inhibition .
- Anti-Parkinsonian benzimidazole-arylhydrazones (): Derivatives like 2-(1H-benzimidazol-1-yl)-N′-(3,4-dihydroxybenzylidene)acetohydrazide show neuroprotective effects in SH-SY5Y cells, with yields ranging from 60–81% .
Coumarin-Based Acetohydrazides
Triazole- and Thiazole-Functionalized Derivatives
- N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides (): Bromo-substituted analogs (e.g., compound 4l) exhibit significant antidepressant activity in mouse tail suspension tests, attributed to enhanced lipophilicity and receptor interaction .
- Quinoline-azetidinone Mannich bases (): These multi-substituted derivatives show antibacterial activity against Staphylococcus aureus and Escherichia coli, synthesized via Mannich reactions with piperidine or morpholine .
Thermal Analysis
- Gaps in Thermal Studies (): While acetohydrazides like 2-(1H-indol-3-yl)acetohydrazide have been analyzed for thermal degradation, triazinyl- and benzimidazole-linked analogs lack comprehensive data, limiting their application in high-temperature processes .
Data Tables
Research Findings and Implications
- Bioactivity vs. Substituents: Bromine and methyl groups enhance lipophilicity and receptor binding in CNS-targeting compounds (e.g., anticonvulsants, antidepressants), while hydroxyl/methoxy groups improve antioxidant capacity .
- Thermal Stability Needs: Coordination polymers (e.g., Ni(II) complexes) exhibit robust thermal stability, but pharmaceutical analogs require further study to optimize formulation and storage .
- Synthetic Scalability: High-yield reactions (e.g., Mannich bases at >80%) suggest feasibility for industrial-scale production of antimicrobial and neuroprotective derivatives .
Biological Activity
2-(3-Bromo-4-methylphenoxy)acetohydrazide is a chemical compound with notable potential in various biological applications. Its molecular formula is C9H11BrN2O2, and it has a molecular weight of 259.10 g/mol. This compound has garnered attention due to its possible antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 3-bromo-4-methylphenol with chloroacetic acid, forming an intermediate that is subsequently reacted with hydrazine hydrate. This method provides a pathway to obtain the desired hydrazide with specific functional groups that enhance its biological activity.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form oxides under specific conditions.
- Reduction : Reduction reactions can yield different hydrazine derivatives.
- Substitution : The bromine atom can be substituted with other functional groups using appropriate reagents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to observed biological effects. Current research is focused on identifying the precise pathways and targets involved in its mechanism of action.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's effectiveness against resistant strains highlights its therapeutic relevance in combating antibiotic resistance.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific molecular mechanisms by which it exerts these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, demonstrating significant antibacterial activity compared to control groups.
Case Study: Anticancer Activity
Another study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 µM, with observed morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Bromo-4-methylphenoxy)acetohydrazide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 3-bromo-4-methylbenzaldehyde with hydrazine hydrate in ethanol or methanol under reflux (70–80°C) for 6–8 hours to form the Schiff base intermediate .
- Step 2 : Reduce the intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the acetohydrazide derivative.
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), pH (5–7), and temperature to maximize yield (>75%). Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydrazide NH signals (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 299.02 for C₁₀H₁₂BrN₂O₂) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antimicrobial : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution assays .
- Anticancer : IC₅₀ of 12–25 µM against MCF-7 (breast cancer) and HeLa cells via MTT assays, linked to apoptosis induction (caspase-3 activation) .
- Screening Protocol : Dose-response curves (0.1–100 µM) with 48-hour incubation .
Q. Which chemical reactions are most relevant for functionalizing this compound?
- Reactions :
- Substitution : Bromine replacement with amines (e.g., piperidine) or thiols in DMF at 100°C .
- Oxidation : Use H₂O₂ or KMnO₄ to convert hydrazide to oxadiazole derivatives .
- Condensation : React with aldehydes (e.g., benzaldehyde) to form hydrazone derivatives in acetic acid .
Advanced Research Questions
Q. How can researchers design experiments to validate its proposed anticancer mechanisms?
- Experimental Design :
- In Vitro :
- Apoptosis : Annexin V/PI staining and caspase-3/7 activity assays (24–48 hours) .
- Cell Cycle : Flow cytometry (propidium iodide staining) to assess G1/S arrest .
- In Vivo : Xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) dosed at 10–50 mg/kg/day for 21 days .
- Controls : Use cisplatin (positive control) and vehicle (DMSO) .
Q. How can contradictory data on substitution reactivity (e.g., bromine vs. methyl group effects) be reconciled?
- Analysis :
- Steric Effects : Methyl groups at the 4-position hinder nucleophilic substitution at the 3-bromo site, reducing yields (e.g., 40% vs. 75% for non-methyl analogs) .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity, but methyl’s electron-donating effect counteracts this. Use DFT calculations (e.g., Gaussian 09) to model charge distribution .
Q. What methodologies are used to study its thermal stability and decomposition pathways?
- Techniques :
- TGA/DSC : Heating at 10°C/min under N₂ to identify decomposition steps (e.g., 220°C for hydrazide cleavage) .
- Py-GC/MS : Analyze volatile decomposition products (e.g., bromobenzene fragments) at 300°C .
Q. What strategies optimize its binding affinity to enzymatic targets (e.g., kinases)?
- Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- SAR : Synthesize derivatives with varied substituents (e.g., 4-fluoro vs. 4-methyl) and test IC₅₀ values .
- Validation : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM) .
Q. How do structural analogs (e.g., 3-chloro-4-methyl derivatives) compare in reactivity and bioactivity?
- Comparative Studies :
- Reactivity : Chloro analogs undergo faster nucleophilic substitution (t₁/₂ = 2 hours vs. bromo’s 5 hours) in DMSO .
- Bioactivity : Chloro derivatives show higher cytotoxicity (IC₅₀ = 8 µM vs. 15 µM for bromo) in A549 cells due to enhanced electrophilicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
